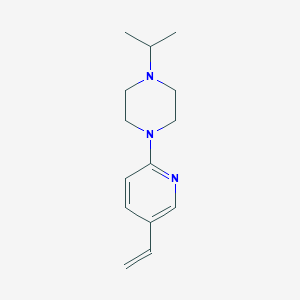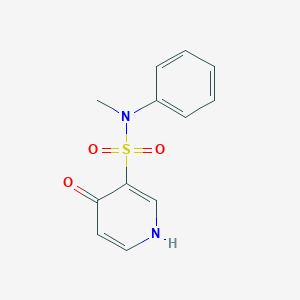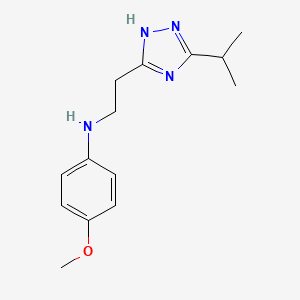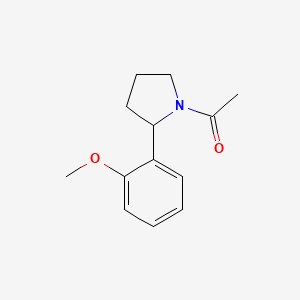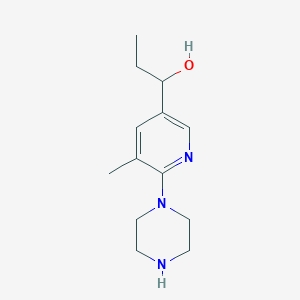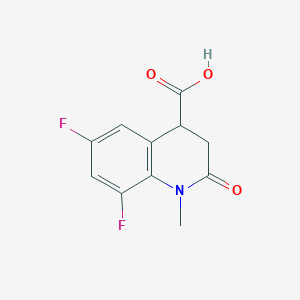
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique est un dérivé de quinolone fluoré. Les quinolones sont une classe d’agents antibactériens synthétiques qui présentent un large spectre d’activité contre divers agents pathogènes bactériens. L’incorporation d’atomes de fluor dans la structure de la quinolone améliore ses propriétés antibactériennes et son profil pharmacocinétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique implique généralement les étapes suivantes :
Formation du noyau quinolonique : Le noyau quinolonique peut être synthétisé par cyclisation de précurseurs appropriés, tels que des dérivés d’aniline, avec des réactifs adaptés.
Introduction d’atomes de fluor : La fluoration peut être réalisée à l’aide de réactifs tels que le trifluorure de diéthylaminosulfur (DAST) ou d’autres agents fluorants.
Carboxylation : Le groupe acide carboxylique peut être introduit par des réactions de carboxylation à l’aide de dioxyde de carbone ou d’autres agents carboxylant.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes incluent souvent :
Réacteurs discontinus ou à flux continu : Pour contrôler les paramètres de réaction tels que la température, la pression et le temps de réaction.
Catalyseurs : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Techniques de purification : Techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en N-oxydes de quinolone à l’aide d’agents oxydants.
Réduction : Réduction du groupe carbonyle pour former des dérivés d’alcool.
Substitution : Réactions d’halogénation, d’alkylation et d’acylation pour introduire différents substituants.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle et agents halogénants.
Principaux produits formés
Produits d’oxydation : N-oxydes de quinolone.
Produits de réduction : Dérivés d’alcool.
Produits de substitution : Divers dérivés de quinolone substitués.
4. Applications de la recherche scientifique
L’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Médecine : Étudié pour ses propriétés antibactériennes et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique implique :
Inhibition de la gyrase de l’ADN bactérien : Le composé se lie à la gyrase de l’ADN bactérien, une enzyme essentielle à la réplication, à la transcription et à la réparation de l’ADN.
Perturbation des processus de l’ADN : En inhibant la gyrase de l’ADN, le composé empêche le superenroulement de l’ADN, ce qui entraîne la perturbation des processus de l’ADN et la mort des cellules bactériennes.
Comparaison Avec Des Composés Similaires
Composés similaires
Ciprofloxacine : Un antibiotique fluoroquinolone largement utilisé ayant un mécanisme d’action similaire.
Lévofloxacine : Une autre fluoroquinolone ayant une activité antibactérienne à large spectre.
Moxifloxacine : Connu pour son activité accrue contre les bactéries Gram-positives.
Unicité
L’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique est unique en raison de son modèle de fluoration spécifique, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à d’autres fluoroquinolones.
Cet article détaillé fournit un aperçu complet de l’acide 6,8-difluoro-1-méthyl-2-oxo-1,2,3,4-tétrahydroquinoléine-4-carboxylique, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C11H9F2NO3 |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
6,8-difluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-3,7H,4H2,1H3,(H,16,17) |
Clé InChI |
VFZRRPDPDGYLAA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C2=C1C(=CC(=C2)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


